N-(3-pyridyl)-o-phenylenediamine
Description
N-(3-Pyridyl)-o-phenylenediamine is a derivative of o-phenylenediamine (OPD), an aromatic diamine with two amine groups adjacent on a benzene ring (CAS 95-54-5) . OPD is a versatile precursor in organic synthesis, widely used to prepare heterocyclic compounds such as benzotriazoles, quinoxalines, and polyimides .
Properties
IUPAC Name |
2-N-pyridin-3-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8,14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEOWFKLGIXFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridyl)-o-phenylenediamine typically involves the reaction of 3-aminopyridine with o-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridyl)-o-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridyl or phenyl derivatives.
Scientific Research Applications
N-(3-pyridyl)-o-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-pyridyl)-o-phenylenediamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
N-(7-Nitrobenzofurazan-4-yl)-o-phenylenediamine (NBD-OPD)
Structural Differences :
Functional Properties :
- Fluorescence : NBD-OPD exhibits poor fluorescence due to intramolecular charge transfer but serves as a zinc-binding probe in bacterial enzymes .
- Metal Binding : The pyridyl group in N-(3-pyridyl)-OPD may enhance chelation of transition metals (e.g., Zn²⁺), similar to Schiff bases derived from OPD .
Schiff Bases Derived from o-Phenylenediamine
Structural Differences :
- Schiff bases form via condensation of OPD with carbonyl compounds (e.g., 2-aminopyridine-3-carboxylic acid), creating imine (-C=N-) linkages .
- N-(3-pyridyl)-OPD retains primary amine functionality, enabling further derivatization.
Quinoxaline Derivatives
3-Chloro-N-phenyl-phthalimide
Structural Context :
Data Table: Key Properties of N-(3-Pyridyl)-OPD and Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
